REACTION_CXSMILES
|
[BH4-].[Li+].[C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9](OC)=[O:10])=[CH:7][C:6]=1[CH3:15])#[N:4]>C1COCC1.O>[OH:10][CH2:9][C:8]1[CH:13]=[CH:14][C:5]([C:3]#[N:4])=[C:6]([CH3:15])[CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at RT for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica, petrol ether/EtOAc)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=C(C#N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |